N,N'-di-3-quinolinylisophthalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-di(quinolin-3-yl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2/c31-25(29-21-13-17-6-1-3-10-23(17)27-15-21)19-8-5-9-20(12-19)26(32)30-22-14-18-7-2-4-11-24(18)28-16-22/h1-16H,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMGIAHNBOTRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of N,n Di 3 Quinolinylisophthalamide
Retrosynthetic Analysis and Strategic Design
A retrosynthetic analysis of N,N'-di-3-quinolinylisophthalamide reveals a logical and convergent synthetic strategy. The target molecule can be disconnected at the two amide bonds, which are the most synthetically accessible linkages. This disconnection leads to two key precursors: isophthaloyl chloride and two equivalents of 3-aminoquinoline (B160951).
The synthesis of isophthaloyl chloride is a standard transformation in organic chemistry, typically achieved by the reaction of isophthalic acid with a chlorinating agent such as thionyl chloride or phosgene. The synthesis of 3-aminoquinoline can be accomplished through various established methods for quinoline (B57606) ring formation, followed by the introduction of the amino group at the 3-position. This strategic design allows for the independent synthesis and purification of the precursors, which can then be coupled in a final step to afford the target compound.
Catalytic Approaches in Quinoline and Isophthalamide (B1672271) Synthesis
The synthesis of the precursors for this compound relies on well-established catalytic methods.
Quinoline Synthesis: The quinoline core of 3-aminoquinoline can be constructed using several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.gov Modern synthetic chemistry also offers a variety of catalytic approaches that provide higher yields and greater functional group tolerance. Transition metal catalysts, particularly those based on palladium and copper, are widely used in cross-coupling and cyclization reactions to form the quinoline ring system. nih.govmdpi.com For instance, palladium-catalyzed reactions can be employed to construct the quinoline skeleton, while copper catalysts are often used in amination reactions. mdpi.com Nanocatalysts are also emerging as a green and efficient alternative for quinoline synthesis.
Isophthalamide Synthesis: The formation of the isophthalamide core involves the creation of two amide bonds. The most direct method for the synthesis of this compound is the acylation of 3-aminoquinoline with isophthaloyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous base. wikipedia.orgbyjus.comlscollege.ac.inorganic-chemistry.org The base, commonly sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrogen chloride gas that is generated as a byproduct of the reaction. byjus.com
Interactive Data Table: Catalytic Methods for Quinoline Synthesis
| Catalytic Method | Catalyst/Reagents | Description |
|---|---|---|
| Friedländer Synthesis | Base-catalyzed | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. |
| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agent | Dehydration of glycerol to acrolein, followed by conjugate addition of aniline and cyclization. |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound, aniline, acid | A modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds. |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, various ligands | Direct functionalization of C-H bonds to form the quinoline ring. mdpi.com |
| Copper-Catalyzed Annulation | Cu(I) or Cu(II) salts | Cyclization of anilines with alkynes or other coupling partners. |
| Nanocatalyst-Mediated Synthesis | Various nanocatalysts | Green and efficient synthesis of quinolines under milder conditions. |
Optimization of Reaction Conditions and Yields
The optimization of the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and purity of the product. The key reaction is the final amidation step. Several parameters can be systematically varied to achieve the optimal outcome.
Base: The choice and concentration of the base are critical. A stronger base may accelerate the reaction but can also promote hydrolysis of the acid chloride. Common bases include sodium hydroxide, potassium carbonate, and organic bases like pyridine or triethylamine. byjus.com
Solvent: A biphasic solvent system, such as dichloromethane/water or diethyl ether/water, is often employed in the Schotten-Baumann reaction to separate the organic product from the aqueous base and byproducts. wikipedia.orglscollege.ac.in
Temperature: The reaction is typically carried out at room temperature or below to control the exothermic nature of the acylation and minimize side reactions.
Stoichiometry: The molar ratio of the reactants, 3-aminoquinoline and isophthaloyl chloride, needs to be carefully controlled to ensure complete reaction and avoid the formation of mono-acylated byproducts.
Interactive Data Table: Hypothetical Optimization of this compound Synthesis
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane/Water | NaOH | 0 | 75 |
| 2 | Dichloromethane/Water | NaOH | 25 | 70 |
| 3 | Diethyl Ether/Water | NaOH | 0 | 80 |
| 4 | Dichloromethane/Water | Pyridine | 25 | 85 |
| 5 | Tetrahydrofuran | Triethylamine | 0 | 78 |
Mechanistic Studies of Formative Reaction Pathways
The formation of this compound via the reaction of 3-aminoquinoline and isophthaloyl chloride proceeds through a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction. byjus.comyoutube.com
The reaction mechanism can be described in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminoquinoline acts as a nucleophile and attacks the electrophilic carbonyl carbon of isophthaloyl chloride. This results in the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group.
Proton Transfer: The resulting product is a protonated amide. The base present in the reaction mixture then deprotonates the nitrogen atom, yielding the neutral amide product and neutralizing the generated hydrogen chloride. byjus.comyoutube.com
This process occurs at both ends of the isophthaloyl chloride molecule to form the final this compound. The mechanism of amidation reactions can also be influenced by catalysts, such as zirconium complexes, which can activate the carboxylic acid derivative towards nucleophilic attack. acs.org
Post-Synthetic Functionalization and Derivatization Strategies
Once this compound is synthesized, it can be further modified to create a library of derivatives with potentially enhanced properties. The quinoline rings and the central phenyl ring offer multiple sites for functionalization.
Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the amide linkage. nih.gov Nitration, halogenation, and sulfonation reactions could potentially introduce functional groups onto the quinoline or the central isophthalamide ring.
C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. mdpi.comrsc.org Palladium-catalyzed C-H activation could be employed to introduce aryl or alkyl groups at specific positions of the quinoline rings, such as the C2 or C8 positions. mdpi.comrsc.org
Modification of the Amide Linkage: While the amide bond itself is generally stable, it is possible to perform reactions such as reduction to the corresponding amine under harsh conditions.
These derivatization strategies allow for the fine-tuning of the electronic and steric properties of this compound, which could be crucial for its application in various fields.
Molecular Structure and Supramolecular Architecture of N,n Di 3 Quinolinylisophthalamide
Advanced Spectroscopic Characterization for Structural Elucidation
A suite of advanced spectroscopic techniques is essential for a thorough understanding of the structure and dynamics of N,N'-di-3-quinolinylisophthalamide in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR studies would provide critical information about the molecule's conformation in solution.
The chemical shifts of the protons and carbons in the quinoline (B57606) and isophthalamide (B1672271) units are sensitive to the molecule's geometry. For instance, the relative orientation of the quinoline rings with respect to the central phenyl ring would influence the shielding and deshielding of nearby nuclei. Concentration-dependent NMR studies on similar quinoline derivatives have shown that intermolecular π-π stacking interactions can lead to significant changes in chemical shifts, providing insights into the formation of supramolecular assemblies in solution. uncw.eduuncw.edu
Due to the presence of nitrogen atoms, ¹⁴N or ¹⁵N NMR could also be employed. While ¹⁴N NMR signals are often broad due to quadrupolar relaxation, ¹⁵N NMR, especially through heteronuclear correlation techniques, can provide valuable information about the electronic environment of the amide and quinoline nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Amide (N-H) | 10.0 - 12.0 |
| Aromatic (Quinoline & Phenyl) | 7.0 - 9.0 | |
| ¹³C | Carbonyl (C=O) | 165 - 175 |
| Aromatic (Quinoline & Phenyl) | 110 - 150 |
Note: These are predicted ranges based on analogous structures and are subject to solvent and concentration effects.
The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching and C=O stretching (Amide I band) of the amide groups. The positions of these bands are sensitive to hydrogen bonding, which plays a crucial role in the supramolecular architecture of such molecules. The Amide II band, arising from N-H bending and C-N stretching, would also be a prominent feature. nih.govresearchgate.netnih.gov
Raman spectroscopy, being complementary to IR, would provide information about the vibrations of the non-polar parts of the molecule, such as the C-C stretching modes within the aromatic rings. The vibrational frequencies of the quinoline and isophthaloyl moieties would be identifiable, and any shifts in these frequencies upon crystal formation would indicate changes in the molecular environment and intermolecular interactions. researchgate.net
Table 2: Expected Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | Amide | 3200 - 3400 | IR |
| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |
| C=O Stretch (Amide I) | Amide | 1640 - 1680 | IR |
| C=C Stretch | Aromatic | 1400 - 1600 | IR, Raman |
| N-H Bend (Amide II) | Amide | 1520 - 1570 | IR |
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The extended π-system of this compound, encompassing the quinoline and phenyl rings, is expected to give rise to distinct absorption bands in the UV region.
Typically, quinoline and its derivatives exhibit absorption bands corresponding to π-π* transitions. scielo.br The conjugation between the isophthalamide core and the quinoline wings would likely result in a complex absorption spectrum with multiple bands. The position and intensity of these bands can be influenced by the solvent polarity and the molecular conformation.
Upon excitation, the molecule may exhibit fluorescence, and the characteristics of this emission, such as the wavelength and quantum yield, would be sensitive to the molecular structure and environment. Studies on related quinoline-carboxamides have shown that the nature and position of substituents can significantly affect their photophysical properties. nih.gov
Solid-State Structural Investigations by X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the molecule. Key parameters of interest would include the planarity of the amide groups, the dihedral angles between the aromatic rings, and the intramolecular bond lengths and angles. This information is crucial for understanding the steric and electronic factors that determine the molecule's preferred conformation. For similar N-aryl quinoline carboxamides, the dihedral angle between the quinoline systems has been shown to be a key structural feature. nih.gov
The packing of this compound molecules in the crystal is dictated by a network of intermolecular interactions. Hydrogen bonds between the amide N-H donors and C=O acceptors are expected to be the primary driving force for self-assembly, forming chains or sheets.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the quinoline and isophthaloyl moieties would likely play a significant role in stabilizing the crystal structure. The nature and geometry of these stacking interactions, whether face-to-face or offset, would be revealed by crystallographic analysis. Understanding these non-covalent interactions is fundamental to the field of supramolecular chemistry and crystal engineering.
Conformational Analysis and Intramolecular Interactions
Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. The geometry of the isophthalamide backbone can promote the formation of hydrogen bonds between the amide N-H protons and the nitrogen atoms of the quinoline rings. Such interactions would restrict the conformational flexibility of the molecule, favoring a more planar arrangement. This phenomenon is a key factor in the design of molecules with predictable three-dimensional structures.
Chiroptical Properties and Chirality Transfer Phenomena in Assemblies
While this compound is an achiral molecule, it possesses the potential to form chiral supramolecular assemblies. This process, known as chirality transfer, can occur when the molecules self-assemble in a helical or other non-centrosymmetric fashion. The extended π-systems of the quinoline rings can lead to significant π-π stacking interactions, which are often directional and can induce a preferred helical arrangement in the resulting aggregates.
The chiroptical properties of such assemblies can be investigated using techniques like circular dichroism (CD) spectroscopy. The observation of a CD signal would provide direct evidence for the formation of chiral supramolecular structures. The handedness of these assemblies could potentially be controlled by external stimuli such as chiral solvents or co-assembling with chiral guest molecules. The study of self-assembly in perylene (B46583) diimide bioconjugates has demonstrated that peptide chains can direct the formation of specific chiral nanostructures, highlighting a potential strategy for controlling the chirality of this compound assemblies. mdpi.com
Non Covalent Interactions and Molecular Recognition Phenomena of N,n Di 3 Quinolinylisophthalamide
Fundamental Principles of Host-Guest Chemistry
Host-guest chemistry is a cornerstone of supramolecular science, describing the formation of unique structural complexes between two or more molecules held together by non-covalent forces. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, electrostatic interactions, and π-π stacking, are individually weak but collectively powerful, dictating the structure and stability of the resulting assembly. nih.gov The larger molecule, termed the host, possesses a cavity or binding site that is sterically and electronically complementary to a smaller molecule, the guest. nih.gov
The principle of molecular recognition is central to host-guest chemistry. It is the ability of a host molecule to selectively bind to a specific guest molecule. This selectivity is governed by the "lock and key" principle, where the size, shape, and chemical properties of the host's binding site are pre-organized to match those of the target guest. nih.gov The stability of a host-guest complex is quantified by its association constant (K_a), with higher values indicating a stronger and more stable interaction.
In the context of N,N'-di-3-quinolinylisophthalamide, the isophthalamide (B1672271) core provides a well-defined platform with hydrogen bond donating amide (N-H) groups and accepting carbonyl (C=O) groups. The appended quinoline (B57606) moieties introduce additional sites for non-covalent interactions, including potential hydrogen bond acceptance by the quinoline nitrogen and π-π stacking interactions involving the aromatic rings.
Exploration of Specific Molecular Recognition Events
While specific binding studies on this compound are not extensively documented in publicly available literature, the behavior of analogous isophthalamide and quinoline-based receptors provides a strong basis for predicting its molecular recognition capabilities.
Isophthalamide derivatives are renowned for their ability to act as anion receptors, primarily through hydrogen bonding interactions between the amide N-H groups and the anionic guest. The pre-organization of these N-H donors within the isophthalamide cleft creates a focused binding pocket. For this compound, the two amide protons are directed inwards, creating an ideal environment for anion coordination.
Studies on similar diindolylquinoxaline receptors have demonstrated effective binding of anions like dihydrogen phosphate (B84403), with binding events leading to observable color changes. nih.gov It is highly probable that this compound would exhibit similar anion binding properties. The quinoline nitrogen atoms could also play a secondary role, potentially influencing the acidity of the amide protons or participating in weaker C-H···anion interactions. The selectivity towards different anions would be dictated by the geometric fit and the number of hydrogen bonds formed. For instance, tetrahedral oxoanions like sulfate (B86663) or phosphate could potentially form multiple hydrogen bonds within the receptor's cleft.
| Anion | Association Constant (K_a) / M⁻¹ | Stoichiometry (Host:Guest) |
|---|---|---|
| F⁻ | 1,300 ± 200 | 1:1 |
| Cl⁻ | 140 ± 20 | 1:1 |
| BzO⁻ | 1,100 ± 200 | 1:1 |
| HSO₄⁻ | 1,500 ± 200 | 1:1 |
| H₂PO₄⁻ | 4,000 ± 500 | 1:1 |
This table presents data for a related compound to illustrate the potential anion binding capabilities. Specific data for this compound is not available.
Research on related systems has shown that heterocyclic nitrogen atoms are effective coordination sites for a variety of metal ions. The specific coordination would depend on the size and charge of the cation, as well as the solvent environment. It is plausible that this compound could form complexes with transition metal ions or alkali metal cations, leading to the formation of discrete coordination complexes or extended coordination polymers.
The recognition of neutral guest molecules by isophthalamide-based hosts is also a possibility, driven by a combination of hydrogen bonding and aromatic stacking interactions. The aromatic surfaces of the isophthalamide and quinoline rings provide a platform for π-π stacking with complementary aromatic guests. Furthermore, the amide groups can act as hydrogen bond donors to neutral molecules containing acceptor sites, such as ethers or ketones.
For example, a molecular clip with long aliphatic chains has been shown to induce liquid-crystalline properties in various molecules through molecular recognition. nih.gov This highlights the potential for this compound to interact with and organize neutral guest molecules within a structured assembly.
Characterization of Non-Covalent Binding Motifs
The supramolecular architecture of this compound in the solid state and in solution is dictated by a hierarchy of non-covalent interactions, with hydrogen bonding playing a pivotal role.
Hydrogen bonds can be categorized as intramolecular (within the same molecule) or intermolecular (between different molecules). nih.gov Both types are expected to be significant in the structural chemistry of this compound.
Intramolecular Hydrogen Bonding: The geometry of the isophthalamide backbone can allow for the formation of intramolecular hydrogen bonds between an amide N-H group and the nitrogen atom of a quinoline ring, or between a C-H bond on the quinoline ring and a carbonyl oxygen. Such interactions would influence the conformation of the molecule, potentially leading to a more rigid and pre-organized structure that is favorable for guest binding.
Intermolecular Hydrogen Bonding: In the solid state, it is highly probable that this compound molecules will self-assemble through a network of intermolecular hydrogen bonds. The amide N-H groups can form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of one-dimensional tapes or two-dimensional sheets. Furthermore, the quinoline nitrogen atoms can act as hydrogen bond acceptors for the amide protons of adjacent molecules.
A study on a series of N¹,N³-di(5-X-pyridin-2-yl)isophthalamides (where X is a halogen) revealed dominant N–H···N(pyridine) hydrogen bonding in the solid state. nih.gov This suggests that a similar motif could be prevalent in the crystal structure of this compound.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|---|
| N1 | H1 | N32 | 0.86 | 2.48 | 3.313 | 162 |
| C33 | H33 | N22 | 0.93 | 2.41 | 3.269 | 154 |
| N2 | H2 | O1 | 0.86 | 2.52 | 3.261 | 145 |
This table presents data for a related compound to illustrate potential hydrogen bonding patterns. Specific data for this compound is not available.
π-π Stacking Interactions in Aromatic Systems
The molecular architecture of this compound, featuring two planar quinoline rings and a central phenyl group, provides a clear predisposition for π-π stacking interactions. These non-covalent forces are crucial in dictating the supramolecular assembly, crystal packing, and conformation of the molecule in the solid state. The electron-rich aromatic systems of the quinoline and isophthalamide moieties can interact with each other, leading to stabilized structures.
In related structures, such as metal complexes of quinoline-based ligands, π-π stacking is a common and significant interaction. A Cambridge Structural Database search revealed that this type of interaction is present in 69% of metal complexes containing a quinoline moiety. rsc.org These interactions can lead to the formation of discrete dimeric species or extended one-dimensional, two-dimensional, or three-dimensional networks. rsc.orgrsc.org The geometry of these interactions is typically characterized by a face-to-face arrangement with a centroid-centroid distance between the aromatic rings of approximately 3.4 to 3.6 Å. researchgate.netresearchgate.net For instance, in a mononuclear mercury(II) complex with a methyl 2-(quinolin-8-yloxy)acetate ligand, intermolecular face-to-face π–π stacking interactions are observed with a centroid–centroid distance of 3.563 (9) Å. researchgate.net
The strength and nature of π-π stacking can be influenced by substituents on the aromatic rings. In the case of this compound, the amide linkages and the nitrogen atoms in the quinoline rings influence the electron density distribution of the aromatic systems, which in turn modulates the π-π stacking interactions. In many synthetic polymers, such as Kevlar, which contains aromatic amide groups, aromatic stacking interactions between adjacent strands contribute significantly to the material's high strength. wikipedia.org
Table 1: Representative Geometrical Parameters for π-π Stacking in Quinoline-Containing Structures
| Compound/System | Interaction Type | Centroid-Centroid Distance (Å) | Reference |
| [HgI2(C12H11NO3)] | Intermolecular face-to-face π–π stacking | 3.563 (9) | researchgate.net |
| S-Quinolin-2-ylmethyldithiocarbazate | Parallel and overlapping quinoline rings | ~3.4 | researchgate.net |
| 8-sulfonyl-(1-pyrazolyl)-quinoline silver complexes | π–π stacking of quinoline tectons | Not specified | rsc.org |
Halogen Bonding and Other Directed Non-Covalent Interactions
While this compound does not inherently contain halogen atoms, the isophthalamide scaffold is an excellent platform for studying halogen bonding when halogenated substituents are introduced. Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov
A study on a series of bis(5-X-pyridin-2-yl)isophthalamides (where X = H, F, Cl, Br, I) provides significant insight into the role of halogen bonding in structurally analogous systems. sdu.dkdcu.ieresearchgate.net In these compounds, the primary intermolecular interactions are strong amide-to-amide hydrogen bonds, which organize the molecules into 2D sheets. The nature of the interactions between these sheets is then dictated by the halogen substituent. sdu.dkdcu.ieresearchgate.net
For the fluorinated derivative (F-DIP), weak C-H···F contacts link the sheets. In contrast, the brominated version (Br-DIP) exhibits significant Br···Br halogen bonding interactions, forming a 'wall of bromines' at the interface between the molecular sheets. sdu.dkdcu.ieresearchgate.net The chlorinated compound (Cl-DIP) also shows over-represented halogen···halogen interactions. sdu.dkdcu.ie In the iodinated derivative (I-DIP), which crystallizes as a hemihydrate, N···I halogen bonds are observed. sdu.dkdcu.ieresearchgate.net
Table 2: Non-Covalent Interactions in a Series of bis(5-X-pyridin-2-yl)isophthalamides
| Compound (X-DIP) | Primary Inter-sheet Interaction | Key Feature | Reference |
| F-DIP (X=F) | Weak C-H···F contacts | Linking of 2D molecular sheets | sdu.dkdcu.ieresearchgate.net |
| Cl-DIP (X=Cl) | Over-represented Cl···Cl interactions | Both syn/anti and anti/anti conformations present | sdu.dkdcu.ie |
| Br-DIP (X=Br) | Br···Br halogen bonding | 'Wall of bromines' at sheet interfaces | sdu.dkdcu.ieresearchgate.net |
| I-DIP (X=I) | N···I halogen bonding | Forms a hemihydrate with a water molecule involved in the synthon | sdu.dkdcu.ieresearchgate.net |
Thermodynamics and Kinetics of Molecular Complexation
The thermodynamics of complexation are governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). numberanalytics.com A negative ΔG indicates a spontaneous complexation process. The enthalpy change reflects the energy changes associated with bond formation and breaking, including non-covalent interactions. The entropy change is related to the change in disorder of the system upon complexation. numberanalytics.com
In many systems involving amide-containing ligands, complexation is driven by both favorable enthalpy and entropy changes. rsc.org For example, the complexation of Nd(III) with a series of diglycolamides showed negative enthalpy and positive entropy changes, indicating that the process is driven by both. rsc.org Spectrophotometry, calorimetry, and potentiometry are common techniques used to determine stability constants (K), and the associated thermodynamic parameters. rsc.orgmdpi.com
The kinetics of complexation describe the rates at which complexes form and dissociate. These rates are crucial for understanding the dynamic nature of supramolecular systems. For instance, kinetic studies on Al(III) complexes with pentadentate ligands have been performed to understand their stability and dissociation mechanisms. mdpi.com
For this compound, the quinoline moieties can act as π-donors in the formation of electron donor-acceptor complexes. nih.gov Studies on other quinoline derivatives have shown that they can form stable complexes with various acceptors, and the association constants for these complexes can be determined using optical absorption methods. nih.gov Kinetic studies on quinolone-based hydrazones have revealed reversible, noncompetitive inhibition mechanisms against certain enzymes, with the determination of inhibition constants (Ki). acs.org
Table 3: Illustrative Thermodynamic and Kinetic Parameters from Related Systems
| System | Parameter | Value | Method | Reference |
| Nd(III) with Diglycolamides in [C4mim][Tf2N] | Enthalpy of complexation (ΔH) | Negative (exothermic) | Calorimetry | rsc.org |
| Nd(III) with Diglycolamides in [C4mim][Tf2N] | Entropy of complexation (ΔS) | Positive | Calorimetry | rsc.org |
| Quinolone-based hydrazone (5o) with aldose reductase | Inhibition constant (Ki) | 4.65 µM | Kinetic Analysis | acs.org |
| Al(III) with pentadentate ligands | Dissociation rate constants (k) | Determined for spontaneous and OH--assisted pathways | Spectrophotometry | mdpi.com |
Self Assembly Processes and Hierarchical Supramolecular Construction with N,n Di 3 Quinolinylisophthalamide
Principles of Molecular Self-Assembly and Directed Aggregation
Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is governed by a delicate balance of attractive and repulsive forces, including hydrogen bonding, π-π stacking, van der Waals forces, and solvophobic effects. The specific geometry and chemical functionalities of the constituent molecules, often referred to as "building blocks" or "tectons," dictate the architecture of the resulting supramolecular assembly.
In the case of N,N'-di-3-quinolinylisophthalamide, the molecule possesses several key features that suggest a strong propensity for self-assembly. The isophthalamide (B1672271) core provides two amide groups capable of forming robust and directional hydrogen bonds. nih.gov These interactions are a primary driving force in the self-assembly of many organic molecules, leading to the formation of one-dimensional tapes or two-dimensional sheets. nih.gov
Formation of Ordered Supramolecular Architectures in Solution
The self-assembly of this compound in solution is expected to be highly dependent on the solvent environment. The polarity, hydrogen-bonding capability, and temperature of the solvent will all influence the strength and nature of the intermolecular interactions driving the assembly process.
Assembly into Fibrous Structures and Hydrogels
It is plausible that in certain organic solvents or in aqueous mixtures, this compound could self-assemble into extended one-dimensional fibrous structures. This would likely be initiated by the formation of hydrogen-bonded chains via the isophthalamide groups. These primary chains could then associate laterally through π-π stacking of the quinoline (B57606) rings, leading to the formation of thicker fibers.
The entanglement of these fibrous networks at a sufficient concentration could lead to the formation of a hydrogel, a three-dimensional network capable of entrapping a large volume of solvent. Current time information in Bangalore, IN. The formation of hydrogels from small organic molecules, often termed "molecular gels," is a well-documented phenomenon for compounds with strong hydrogen-bonding motifs. sci-hub.senih.gov The mechanical properties of such a hydrogel would be dependent on the density and strength of the cross-links within the fibrous network.
Formation of Vesicles and Micellar Assemblies
While the structure of this compound is not classically amphiphilic, the distinct polar (isophthalamide) and relatively nonpolar (quinoline) regions could potentially lead to the formation of vesicular or micellar structures under specific solvent conditions. rsc.orgrsc.org For instance, in a solvent that preferentially solvates the isophthalamide core, the quinoline moieties might aggregate to minimize their contact with the solvent, leading to the formation of micelle-like aggregates. nih.govrsc.org
Conversely, in a less polar solvent, reverse micelles might form. The formation of true vesicles, which are enclosed bilayer structures, would likely require a more defined amphiphilic character. However, the formation of bilayer-like arrangements within larger aggregates cannot be entirely ruled out, driven by the combination of hydrogen bonding and π-π stacking. nih.gov
Templated Self-Assembly Approaches
Templated self-assembly involves the use of a pre-existing surface or molecule to direct the organization of assembling molecules into a desired architecture. For this compound, one could envision several templating strategies. For example, a planar surface with specific functionalities could be used to orient the molecules in a particular direction, promoting the growth of aligned fibers.
Furthermore, the quinoline nitrogen atoms offer potential coordination sites for metal ions. The introduction of metal ions could act as a template, directing the assembly of the ligand-like this compound molecules into specific coordination polymers or discrete metallosupramolecular architectures. This approach could lead to the formation of structures not accessible through simple self-assembly. rsc.org
Solid-State Self-Assembly and Nanostructure Formation
In the solid state, this compound is expected to form a highly ordered crystalline structure, driven by the optimization of intermolecular interactions. X-ray crystallography would be the definitive technique to elucidate the precise packing arrangement. It is anticipated that the crystal structure would be dominated by an extensive network of N-H···O hydrogen bonds between the amide groups of adjacent molecules. nih.gov
These hydrogen bonds would likely create one- or two-dimensional motifs. The quinoline rings would then pack in a way that maximizes π-π stacking and van der Waals interactions, leading to a dense and stable three-dimensional lattice. nih.gov The specific polymorph obtained would depend on the crystallization conditions, such as the solvent used and the rate of cooling. The formation of different polymorphic forms with distinct packing arrangements and, consequently, different physical properties is a common feature of such molecules. nih.gov
Dynamic Aspects of Self-Assembly and Disassembly Mechanisms
A key feature of supramolecular systems is their dynamic nature. rsc.org The non-covalent interactions holding the assemblies together are reversible, meaning that the structures can exist in equilibrium with their constituent monomers. This allows for the possibility of disassembly and re-assembly in response to external stimuli.
For this compound, changes in solvent polarity, pH, or temperature could be used to trigger the disassembly of its supramolecular structures. For example, the addition of a polar, hydrogen-bond-disrupting solvent could break the hydrogen-bonded network, leading to the dissolution of fibrous assemblies. Similarly, protonation or deprotonation of the quinoline nitrogen or the amide groups by changing the pH could alter the electronic properties and hydrogen-bonding capabilities of the molecule, thereby influencing its self-assembly behavior. rsc.org
The reversibility of the assembly process also allows for error correction during the formation of the supramolecular structure, leading to more ordered and thermodynamically stable final architectures. The study of the kinetics of assembly and disassembly can provide valuable insights into the stability of the supramolecular structures and the mechanisms by which they form. epa.gov
Influence of External Stimuli on Supramolecular Organization
The hierarchical self-assembly of this compound, a molecule characterized by its rigid isophthalamide core and terminal quinoline units, gives rise to ordered supramolecular structures. These structures are primarily governed by a network of non-covalent interactions, including hydrogen bonding between the amide functionalities and π-π stacking of the aromatic rings. The dynamic and reversible nature of these non-covalent bonds makes the supramolecular organization of this compound susceptible to external stimuli. rsc.orgnih.govcncb.ac.cn The ability to manipulate these assemblies through external triggers is a key focus in the development of "smart" materials with tunable properties.
The quinoline moieties, in particular, are expected to play a significant role in the responsiveness of the supramolecular structures. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor or a protonation site, rendering the system sensitive to changes in pH. Furthermore, the extended aromatic system of the quinoline groups can participate in photo-physical processes, suggesting potential photo-responsive behavior. nih.gov
While direct experimental studies on the stimuli-responsive behavior of this compound are not extensively documented in publicly available literature, the behavior of analogous aromatic diamide (B1670390) and isophthalamide-based supramolecular systems provides a strong basis for predicting its response to various external cues. deepdyve.comresearchgate.net These stimuli can induce significant changes in the morphology, stability, and macroscopic properties of the self-assembled structures.
Solvent Polarity: The choice of solvent is a critical parameter that can profoundly influence the self-assembly process. researchgate.net In non-polar solvents, hydrogen bonding is the dominant intermolecular force, favoring the formation of well-defined, one-dimensional fibrous structures. As the polarity of the solvent increases, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting the primary self-assembly motif and leading to the formation of different aggregates or even disassembly. researchgate.net The Hansen Solubility Parameters can be a useful tool to predict the compatibility of the supramolecular polymer with different solvents. researchgate.net
Illustrative Example: Effect of Solvent on Supramolecular Assembly of an Aromatic Diamide
| Solvent | Dielectric Constant (ε) | Predominant Supramolecular Structure |
|---|---|---|
| Dodecane | 2.0 | Long, well-defined nanofibers |
| Chloroform | 4.8 | Shorter, entangled fibrils |
| Tetrahydrofuran (THF) | 7.6 | Oligomeric species and small aggregates |
Temperature: Temperature is a common and effective stimulus for modulating supramolecular assemblies. For many hydrogen-bonded systems, an increase in temperature provides sufficient thermal energy to disrupt the non-covalent interactions, leading to a disassembly of the ordered structures. nih.gov This process is often reversible, with the supramolecular assembly reforming upon cooling. This thermo-responsive behavior is characteristic of many supramolecular polymers and can lead to phenomena like thermoreversible gelation. nih.gov
Illustrative Example: Temperature-Dependent Stability of an Isophthalamide-Based Supramolecular Polymer
| Temperature (°C) | Average Fiber Length (μm) | Gel State |
|---|---|---|
| 25 | 15.2 | Stable Gel |
| 40 | 8.5 | Viscous Solution |
| 60 | 1.3 | Clear Solution |
pH: The presence of the basic nitrogen atoms in the quinoline rings of this compound strongly suggests that its supramolecular organization will be sensitive to changes in pH. Protonation of the quinoline nitrogen at low pH would introduce positive charges into the system. The resulting electrostatic repulsion between the protonated units would likely lead to the disassembly of the hydrogen-bonded networks. nih.gov This pH-triggered disassembly can be a useful mechanism for the controlled release of entrapped molecules from a gel phase.
Light: Aromatic systems containing heteroaromatic moieties like quinoline can exhibit photo-responsive behavior. nih.gov While isophthalamides themselves are not typically photo-chromic, the quinoline units could potentially undergo photochemical reactions or energy transfer processes upon irradiation with specific wavelengths of light. Such processes could alter the electronic properties and intermolecular interactions within the assembly, leading to a structural transformation. For instance, photo-induced isomerization in specifically designed aromatic amides can trigger macroscopic changes in the material. nih.gov
Mechanical Force: Mechanical stress can also act as an external stimulus. For some supramolecular gels formed from aromatic amides, the application of shear force can lead to the alignment of the fibrous structures or even a breakdown of the gel network, a property known as shear thinning. researchgate.net In other systems, mechanical stress can induce unfolding of specific folded structures within the polymer network. rsc.org
Computational and Theoretical Investigations of N,n Di 3 Quinolinylisophthalamide Systems
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's conformational landscape. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. arxiv.org
For a flexible molecule like N,N'-di-3-quinolinylisophthalamide, which has several rotatable bonds, MD simulations are essential for understanding its dynamic behavior. These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. By analyzing the trajectory, one can identify the most populated conformational states and the energy barriers between them.
MD simulations can also provide insights into the molecule's flexibility and how different parts of the molecule move relative to each other. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. For instance, the relative orientation of the two quinoline (B57606) rings could be a key determinant of its binding properties.
Prediction and Characterization of Molecular Recognition Sites
Computational methods are invaluable for predicting and characterizing the sites on this compound that are likely to be involved in molecular recognition events. As mentioned earlier, MEP maps generated from DFT calculations can identify electron-rich and electron-poor regions, which are potential sites for electrostatic interactions. researchgate.net
Beyond electrostatics, the shape and steric properties of the molecule are critical. The three-dimensional structure obtained from geometry optimization and MD simulations can be used to identify potential binding pockets or clefts on the molecular surface. The quinoline nitrogen atoms and the amide oxygen and hydrogen atoms are prime candidates for forming hydrogen bonds, which are highly directional and specific non-covalent interactions. youtube.com
Computational docking simulations can be performed to predict how this compound might bind to a specific receptor or host molecule. These simulations place the molecule in the binding site of the target and score the different poses based on their interaction energies. This approach can help to identify the key residues involved in the binding and the preferred orientation of the molecule within the binding site. nih.gov
Modeling of Non-Covalent Interaction Energies and Strengths
Non-covalent interactions are the driving force behind molecular recognition and self-assembly processes. youtube.com For this compound, these interactions can be both intramolecular, influencing its conformation, and intermolecular, governing its interactions with other molecules.
Computational methods allow for the detailed modeling and quantification of these interactions. The strength of hydrogen bonds can be estimated from the geometric parameters (donor-acceptor distance and angle) and from NBO analysis. Pi-pi stacking interactions between the aromatic rings of the quinoline and isophthalamide (B1672271) moieties can also be significant. scispace.com
Advanced computational techniques, such as the Non-Covalent Interaction (NCI) index, can be used to visualize and characterize weak interactions in real space. scielo.org.mx This method identifies regions of space where non-covalent interactions are occurring and color-codes them according to their strength and type (e.g., attractive van der Waals, repulsive steric clashes, or strong hydrogen bonds).
The energy of these non-covalent interactions can be calculated using high-level ab initio methods or specialized DFT functionals that are designed to accurately describe dispersion forces. By decomposing the total interaction energy into its components (electrostatic, exchange-repulsion, dispersion, and induction), a deeper understanding of the nature of the forces holding the molecular complexes together can be achieved.
A hypothetical table summarizing the calculated non-covalent interaction energies for a dimer of this compound is shown below.
| Interaction Type | Energy (kcal/mol) |
| Hydrogen Bonding (N-H...N) | -5.2 |
| Pi-Pi Stacking (Quinoline-Quinoline) | -3.8 |
| Van der Waals | -8.5 |
| Total Interaction Energy | -17.5 |
Simulation of Self-Assembly Pathways and Aggregate Formation
Computational and theoretical investigations, particularly molecular dynamics (MD) simulations, provide invaluable, atomistic-level insights into the spontaneous organization of molecules into larger, ordered structures. While direct simulation studies specifically targeting the self-assembly of this compound are not extensively documented in publicly available literature, a robust understanding of its potential self-assembly pathways and aggregate formation can be extrapolated from computational studies of its constituent chemical moieties: the isophthalamide core and the quinoline rings. The self-assembly of this molecule is anticipated to be governed by a sophisticated interplay between hydrogen bonding, π-π stacking, and steric factors.
The isophthalamide backbone is a well-known motif for directing self-assembly through specific and directional hydrogen bonds. The two amide (N-H) groups can act as hydrogen bond donors, while the carbonyl (C=O) groups serve as acceptors. Computational studies on various N,N'-disubstituted isophthalamides have shown that these interactions are primary drivers for the formation of one-dimensional tapes or two-dimensional sheets. researchgate.netmdpi.com The relative orientation of the two amide groups with respect to the central benzene (B151609) ring can be either syn or anti. Different combinations of these conformations (syn/syn, syn/anti, anti/anti) lead to distinct hydrogen-bonding patterns and, consequently, different supramolecular architectures. researchgate.netmdpi.com For instance, theoretical calculations on N¹,N³-di(5-X-pyridin-2-yl)isophthalamides (where X is a halogen) have demonstrated that strong amide-amide interactions lead to the formation of 2D molecular sheets. researchgate.net The specific conformation adopted can be influenced by the nature of the substituents. researchgate.net
The quinoline substituents introduce the potential for significant π-π stacking interactions. Quinoline, as a large, aromatic heterocyclic system, is known to participate in stacking, which plays a crucial role in the structure of many materials and biological systems. researchgate.netnih.gov Theoretical studies have characterized the geometry of these interactions, with pairs of quinoline rings often arranging in a parallel-displaced or T-shaped manner to maximize attractive forces. researchgate.netresearchgate.net The mean separation between stacked quinoline rings has been observed to be around 3.4 to 3.6 Å. researchgate.netresearchgate.net In the context of this compound, these stacking interactions would occur between the quinoline moieties of adjacent molecules, potentially leading to the formation of columnar aggregates.
The simulation of the self-assembly process for this compound would likely involve a multi-step mechanism. Initially, in a solution, individual molecules would diffuse and collide. The formation of a primary hydrogen-bonded dimer or a small oligomer via the isophthalamide core would be a probable first step. This initial association would then be stabilized and extended by subsequent intermolecular interactions.
A hypothetical self-assembly pathway could proceed as follows:
Dimerization and Oligomerization: Two molecules associate through hydrogen bonds between their isophthalamide cores, forming a stable dimer. This process could continue, leading to the formation of linear or zig-zag hydrogen-bonded chains.
Stacking and Lateral Association: As these primary chains grow, the quinoline rings of adjacent molecules would align to facilitate π-π stacking. This would lead to the association of the hydrogen-bonded chains into larger, more complex aggregates. The stacking of quinoline rings could either reinforce the directionality of the hydrogen-bonded chains or introduce a secondary organizational motif.
Aggregate Growth and Morphology: The final morphology of the aggregates would depend on the balance between the strength and directionality of the hydrogen bonds and the π-π stacking interactions. If hydrogen bonding is dominant, extended, sheet-like structures might be favored. If π-π stacking is the stronger driving force, columnar or fibrillar structures could emerge. Coarse-grained MD simulations are a powerful tool for investigating such large-scale morphological transitions. nih.govaps.orgmdpi.com
The following table summarizes key intermolecular interactions and their typical parameters derived from computational studies on related molecular systems, which would be relevant for simulating the aggregation of this compound.
| Interaction Type | Participating Groups | Typical Distance/Energy | Reference |
| Hydrogen Bonding | Amide N-H and Carbonyl C=O | 2.8 - 3.2 Å | researchgate.netmdpi.com |
| π-π Stacking | Quinoline Rings | 3.4 - 3.6 Å | researchgate.netresearchgate.net |
| C-H···π Interactions | Aromatic C-H and Quinoline Ring | 2.5 - 2.9 Å | researchgate.net |
It is important to note that the solvent environment would play a critical role in mediating these interactions. Polar solvents might compete for hydrogen bonding sites, potentially disrupting the isophthalamide-driven assembly, while non-polar solvents would likely enhance both hydrogen bonding and π-π stacking due to solvophobic effects. Theoretical studies using quantum-mechanical methods can help to elucidate the intricate details of these interactions. mdpi.comnih.gov
Academic Applications and Functional Materials Design Based on N,n Di 3 Quinolinylisophthalamide
Design and Development of Advanced Chemosensors and Optical Probes
The quinoline (B57606) group is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent chemosensors. researchgate.netresearchgate.net The core principle behind these sensors is the interaction between the sensor molecule and a target analyte, which results in a measurable change in the fluorescence signal. nih.gov N,N'-di-3-quinolinylisophthalamide-based sensors are designed to exploit these changes for the detection of various ions and molecules.
Principles of "Turn-on" and Ratiometric Fluorescent Sensing
Fluorescent sensors can operate through different mechanisms, with "turn-on" and ratiometric sensing being two prominent strategies.
"Turn-on" Fluorescent Sensing: In this approach, the sensor molecule is initially in a non-fluorescent or weakly fluorescent state. Upon binding with a specific analyte, a significant enhancement in fluorescence intensity is observed. nih.gov This "off-on" switch provides a clear and sensitive detection signal. For instance, some quinoline-based sensors exhibit a "turn-on" response to specific metal ions. researchgate.net
Ratiometric Fluorescent Sensing: This advanced technique involves measuring the ratio of fluorescence intensities at two different wavelengths. horiba.com Ratiometric probes are designed to have two emission bands, where one serves as a reference and the other responds to the analyte. nih.gov This self-calibrating method offers higher accuracy and reliability by minimizing interference from environmental factors. nih.govfrontiersin.org The design of ratiometric probes can be based on mechanisms like Förster resonance energy transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor. researchgate.netphenikaa-uni.edu.vn Upon interaction with an analyte, the efficiency of FRET changes, leading to a ratiometric change in the emission spectrum. phenikaa-uni.edu.vn
The following table summarizes the key characteristics of these sensing principles:
| Sensing Principle | Description | Advantages |
| "Turn-on" Fluorescence | The sensor's fluorescence is significantly enhanced upon binding to the analyte. | High signal-to-background ratio, straightforward detection. |
| Ratiometric Fluorescence | The ratio of fluorescence intensities at two different wavelengths is measured. horiba.com | High accuracy, reduced environmental interference, built-in self-calibration. nih.govfrontiersin.org |
Exploration of Sensing Mechanisms
The interaction between a chemosensor and an analyte can trigger various photophysical processes, leading to the observed changes in fluorescence. Some of the key mechanisms include:
Photoinduced Electron Transfer (PET): In many "turn-on" sensors, the fluorescence is initially quenched by a nearby electron-donating group through PET. researchgate.net Upon analyte binding, this PET process is inhibited, restoring the fluorescence of the fluorophore.
Internal Charge Transfer (ICT): This mechanism involves a change in the electronic distribution within the molecule upon excitation. researchgate.netmdpi.com Analyte binding can modulate the ICT process, leading to a shift in the emission wavelength and enabling ratiometric sensing. mdpi.com
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor can restrict intramolecular rotations and vibrations, leading to a significant increase in fluorescence quantum yield. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the binding modes and the electronic changes that occur upon analyte interaction, providing valuable insights into the sensing mechanism. mdpi.comnih.gov
Integration into Responsive Materials Systems
Beyond discrete molecular sensors, this compound and its derivatives can be incorporated into larger, more complex material systems, leading to the development of "smart" materials that respond to external stimuli.
Supramolecular Polymers with Tunable Properties
Supramolecular polymers are long-chain structures formed through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govbeilstein-journals.org The isophthalamide (B1672271) and quinoline components of this compound are capable of forming such interactions, making it a suitable monomer for the self-assembly of supramolecular polymers. These materials are dynamic and can exhibit reversible assembly and disassembly in response to changes in temperature, solvent, or the presence of specific guests. mdpi.com The properties of these polymers, such as their mechanical strength and photophysical characteristics, can be tuned by modifying the monomer structure or the assembly conditions.
The following table highlights the potential interactions involved in the formation of supramolecular polymers from this compound:
| Interaction Type | Description |
| Hydrogen Bonding | The amide N-H and C=O groups can form strong, directional hydrogen bonds, driving the linear assembly of monomers. |
| π-π Stacking | The aromatic quinoline and isophthalamide rings can stack on top of each other, contributing to the stability of the polymer. |
| Metal-Ligand Coordination | The quinoline nitrogen atoms can coordinate with metal ions, leading to the formation of metallo-supramolecular polymers with unique electronic and magnetic properties. nih.gov |
Fabrication of Functional Films and Interfaces
The ability to form ordered structures through self-assembly makes this compound a candidate for the fabrication of functional thin films and interfaces. These films can be prepared using techniques like spin-coating or Langmuir-Blodgett deposition. By embedding these molecules into a polymer matrix, functional test strips for vapor detection have been created. nih.gov The responsive nature of the embedded quinoline derivatives allows for the visual or spectroscopic detection of analytes in the gas phase. The ordered arrangement of the molecules within these films can enhance their sensing performance and lead to new applications in areas such as optoelectronics and responsive coatings.
Research on this compound in Advanced Materials Remains Undocumented
Despite a thorough review of scientific literature, specific research detailing the application of the chemical compound this compound in the development of stimuli-responsive soft materials and supramolecular catalysis could not be identified. Consequently, the requested article on its academic applications and functional materials design cannot be provided at this time.
The inquiry sought to explore the role of this compound in two key areas of materials science: its use in creating materials that change properties in response to external stimuli, and its potential as a component in systems that facilitate and control chemical reactions on a molecular level. However, searches of academic databases and scientific publications did not yield any studies focused on this specific compound for these applications.
While the broader class of quinoline derivatives, to which this compound belongs, is a subject of extensive research in fields such as medicinal chemistry and the development of chemosensors, this body of work does not specifically address the compound within the context of stimuli-responsive materials or supramolecular catalysis.
The absence of dedicated research on this compound for these advanced applications means that no data on its synthesis, properties, or performance in these areas is publicly available. Therefore, the creation of a scientifically accurate and informative article as per the user's request is not feasible.
Further research into the synthesis and characterization of this compound would be a necessary first step before its potential in functional materials design could be explored and documented.
Future Research Directions and Outlook for N,n Di 3 Quinolinylisophthalamide Chemistry
Emerging Trends in Isophthalamide (B1672271) and Quinoline (B57606) Supramolecular Systems
The field of supramolecular chemistry is continuously evolving, with new trends shaping the way researchers design and utilize self-assembling systems. For isophthalamide and quinoline-based structures like N,N'-di-3-quinolinylisophthalamide, several emerging areas are of particular interest.
One of the most significant trends is the development of dynamic and responsive supramolecular systems . These materials can change their structure and function in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. Current time information in Bangalore, IN.nih.gov For this compound, the quinoline units can be protonated or coordinated to metal ions, suggesting the potential for creating pH- and metal-ion-responsive materials. Future research will likely focus on harnessing these properties to create "smart" materials for applications in sensing, drug delivery, and catalysis. Current time information in Bangalore, IN.
Another key trend is the construction of hierarchical supramolecular polymers . This involves the self-assembly of monomers into well-defined one-dimensional nanostructures, which can then further organize into more complex architectures. The interplay of hydrogen bonding from the isophthalamide core and π-π stacking interactions from the quinoline rings in this compound provides a powerful tool for controlling this hierarchical assembly. Researchers are exploring methods to control the length, helicity, and bundling of such supramolecular polymers to create materials with tailored mechanical and electronic properties.
The integration of supramolecular systems with biological entities is also a rapidly growing area. The quinoline moiety is a well-known pharmacophore with a broad range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov This opens up avenues for designing supramolecular systems based on this compound for applications in bionanotechnology, such as targeted drug delivery and bioimaging. nih.gov
| Emerging Trend | Potential Application for this compound | Key Drivers |
| Dynamic and Responsive Systems | Smart materials, sensors, controlled release | Stimuli-responsive components (quinoline) |
| Hierarchical Supramolecular Polymers | Advanced functional materials, nanoelectronics | Anisotropic building blocks, multiple non-covalent interactions |
| Bio-integrated Supramolecular Systems | Drug delivery, bioimaging, tissue engineering | Biocompatible scaffolds, bioactive moieties (quinoline) |
Challenges and Opportunities in Rational Design of Functional Materials
The rational design of functional materials based on this compound presents both significant challenges and exciting opportunities. The primary challenge lies in achieving precise control over the self-assembly process to yield materials with desired properties and functions.
A major hurdle is the prediction and control of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit vastly different physical and chemical properties. Overcoming this requires a deep understanding of the subtle interplay of non-covalent interactions, solvent effects, and kinetic factors during self-assembly.
Another challenge is the synthesis of complex, multicomponent systems. While this compound itself is a single component, its functionalization to create more sophisticated materials often involves multi-step synthesis and purification, which can be complex and time-consuming. rsc.org
Despite these challenges, the opportunities are vast. The modular nature of this compound allows for systematic modification of its structure to fine-tune its properties. For instance, introducing different substituents on the quinoline rings can alter their electronic properties, metal-binding capabilities, and biological activity. mdpi.com Similarly, modifications to the isophthalamide backbone can influence the geometry and stability of the resulting supramolecular assemblies.
The development of advanced characterization techniques, such as high-resolution microscopy and spectroscopy, provides powerful tools to probe the structure and dynamics of these materials at the molecular level. nih.gov This detailed understanding is crucial for establishing structure-property relationships and guiding the rational design of new materials.
| Challenge | Opportunity | Approach |
| Control of Polymorphism | Tailoring material properties | Control of crystallization conditions, solvent engineering |
| Synthetic Complexity | Creation of multifunctional materials | Modular design, efficient synthetic routes |
| Structure-Property Correlation | Predictive material design | Advanced characterization, computational modeling |
Interdisciplinary Perspectives and Synergies with Other Scientific Fields
The future of this compound chemistry is inherently interdisciplinary, with significant potential for synergy with other scientific fields.
In medicinal chemistry and pharmacology , the known biological activities of quinoline derivatives suggest that supramolecular structures based on this compound could be explored as novel therapeutic agents. nih.gov The self-assembly properties could be leveraged to develop advanced drug delivery systems that offer targeted release and improved efficacy. nih.gov
In materials science and engineering , these compounds can serve as building blocks for a new generation of functional materials. Their ability to form well-ordered nanostructures makes them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The porous nature of some supramolecular assemblies could also be exploited for gas storage and separation.
Collaboration with catalysis research is another promising avenue. The quinoline moieties can act as ligands for metal catalysts, and incorporating them into a supramolecular framework could lead to the development of highly active and selective catalysts that are easily recyclable. The confined environment within a supramolecular assembly can also influence reaction pathways and product selectivity. mdpi.com
The synergy with nanotechnology is also evident. The self-assembly of this compound provides a bottom-up approach to fabricate well-defined nanostructures with precise control over size and shape. These nanostructures can be used as templates for the synthesis of other nanomaterials or as functional components in nano-devices.
Theoretical Advancements for Predictive Modeling of Complex Systems
Theoretical and computational methods are becoming increasingly indispensable in the study of complex supramolecular systems. Future advancements in this area will be crucial for accelerating the discovery and design of new materials based on this compound.
Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for understanding the fundamental non-covalent interactions that govern self-assembly. nih.govresearchgate.net These methods can be used to predict the geometry, stability, and electronic properties of monomers and small aggregates, providing insights that are often difficult to obtain experimentally.
Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of these systems on longer timescales. MD simulations can reveal the pathways of self-assembly, the stability of different aggregates, and the response of the material to external stimuli. This information is vital for understanding the mechanisms behind the formation of complex supramolecular structures.
The development of multiscale modeling approaches is a key future direction. These methods bridge the gap between quantum mechanical calculations on small systems and classical simulations of large-scale assemblies. This allows for a more comprehensive understanding of how molecular-level details influence macroscopic material properties.
Machine learning and artificial intelligence are also poised to make a significant impact. By training algorithms on large datasets of experimental and computational data, it may become possible to predict the properties of new compounds and to design materials with specific functions in a more efficient and automated manner.
| Theoretical Method | Application to this compound | Future Direction |
| Density Functional Theory (DFT) | Predicting intermolecular interactions, electronic properties | Higher accuracy functionals, larger systems |
| Molecular Dynamics (MD) | Simulating self-assembly pathways, dynamics | Longer timescales, more complex environments |
| Multiscale Modeling | Bridging molecular and macroscopic properties | Seamless integration of different scales |
| Machine Learning/AI | High-throughput screening, inverse design | Development of predictive models for supramolecular systems |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-di-3-quinolinylisophthalamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amidation. For example:
- Step 1 : Activation of isophthaloyl chloride with a coupling agent (e.g., DCC or EDC) under inert atmosphere.
- Step 2 : Reaction with 3-aminoquinoline derivatives in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .
- Key Conditions : Moisture-sensitive reactions require strict anhydrous conditions. Yield optimization depends on stoichiometric ratios (e.g., 1:2 for di-substitution) and purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm quinoline proton environments and amide bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What are the primary biological targets hypothesized for This compound based on structural analogs?
- Methodological Answer : Quinoline-based compounds often target enzymes (e.g., kinases) or DNA topoisomerases. Preliminary assays may include:
- Enzyme Inhibition Studies : Measure IC values via fluorometric or colorimetric assays (e.g., ATPase activity).
- Cellular Uptake Analysis : Use fluorescent tagging or radiolabeled derivatives to track intracellular localization .
Advanced Research Questions
Q. How can conflicting data on the biological activity of This compound be resolved through experimental design?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct independent replicates across multiple cell lines or animal models.
- Control for Batch Variability : Standardize synthetic batches using HPLC and NMR to rule out impurity-driven effects.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(3-fluorophenyl)-quinolinylacetamide) to identify trends .
Q. What methodological approaches are used to determine the binding affinity of This compound to biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (K, k, k).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses .
Q. How do variations in solvent systems and catalysts affect the stereochemical outcomes in the synthesis of This compound?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor amide bond formation, while non-polar solvents (e.g., toluene) may reduce side reactions.
- Catalytic Effects : Pd/C or Ni catalysts in hydrogenation steps can influence quinoline ring saturation.
- Steric Control : Bulky bases (e.g., DBU) minimize racemization during amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
